molecular formula C15H18BrNO B13762200 (3-Hydroxyphenyl)benzyldimethylammonium bromide CAS No. 64048-42-6

(3-Hydroxyphenyl)benzyldimethylammonium bromide

Cat. No.: B13762200
CAS No.: 64048-42-6
M. Wt: 308.21 g/mol
InChI Key: MWUIVEJFGUFRKG-UHFFFAOYSA-N
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Description

Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is a quaternary ammonium compound that features a benzyl group, a hydroxyphenyl group, and a dimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of dimethylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the hydroxyphenyl group can interact with enzymes and other proteins, inhibiting their function. The compound’s molecular targets include bacterial cell walls and fungal cell membranes, making it effective against a range of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium bromide: Similar structure but lacks the hydroxyphenyl group.

    Cetyltrimethylammonium bromide: Contains a longer alkyl chain, used as a surfactant.

    Phenyltrimethylammonium bromide: Similar structure but lacks the benzyl group.

Uniqueness

Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antimicrobial activity, while the benzyl group provides additional reactivity in chemical synthesis.

Properties

CAS No.

64048-42-6

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide

InChI

InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H

InChI Key

MWUIVEJFGUFRKG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-]

Origin of Product

United States

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